8-Fluoro-2H-chromene-3-carbaldehyde
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Description
8-Fluoro-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 and is typically in powder form .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest for many researchers . Various methods have been developed, some of which have been reported to exhibit unusual activities by multiple mechanisms .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FO2/c11-9-3-1-2-8-4-7 (5-12)6-13-10 (8)9/h1-5H,6H2 . This code provides a specific representation of the molecule’s structure.It is typically stored at a temperature of 4 degrees Celsius .
Future Directions
While specific future directions for 8-Fluoro-2H-chromene-3-carbaldehyde are not mentioned in the available resources, chromene compounds in general have been noted for their versatile biological profiles and simple structure . This suggests that they may continue to be a subject of interest for future research in organic and pharmaceutical chemistry.
Properties
IUPAC Name |
8-fluoro-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPVDSUCPLRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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